

# Independent Verification of Published Lunresertib Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lunresertib |           |
| Cat. No.:            | B10830186   | Get Quote |

This guide provides an objective comparison of the publicly available data on **Lunresertib**, a first-in-class inhibitor of Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1), with alternative therapeutic strategies. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of **Lunresertib**'s performance. Data is presented in structured tables, with detailed experimental protocols for key studies and visualizations of relevant biological pathways and workflows.

### **Executive Summary**

**Lunresertib** (RP-6306) is an investigational oral small molecule inhibitor of PKMYT1. It is being evaluated in clinical trials for the treatment of advanced solid tumors with specific genetic alterations, including CCNE1 amplification, FBXW7 loss-of-function mutations, and PPP2R1A loss-of-function mutations. The primary mechanism of action involves the inhibition of PKMYT1, which leads to catastrophic DNA damage and apoptosis in cancer cells with high replication stress. Clinical data for **Lunresertib** is most mature in combination with the ATR inhibitor camonsertib. As a direct comparator for a single-agent, cell-cycle inhibitor in a similar patient population, the WEE1 inhibitor Adavosertib (AZD1775) has been selected, for which monotherapy data in CCNE1-amplified cancers is available.

#### **Data Presentation**

Table 1: Clinical Performance of Lunresertib in Combination with Camonsertib (MYTHIC Trial)



| Indication                                  | Patient<br>Populatio<br>n                           | Treatmen<br>t                       | Overall<br>Respons<br>e Rate<br>(ORR) | Clinical<br>Benefit<br>Rate<br>(CBR) | 24-week<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Number<br>of<br>Patients<br>(n) |
|---------------------------------------------|-----------------------------------------------------|-------------------------------------|---------------------------------------|--------------------------------------|------------------------------------------------------|---------------------------------|
| Platinum-<br>Resistant<br>Ovarian<br>Cancer | Heavily pretreated, CCNE1 amp, FBXW7 or PPP2R1A alt | Lunresertib<br>+<br>Camonserti<br>b | 37.5%                                 | 79%                                  | 45% (95%<br>CI,<br>22%-66%)                          | 24[1]                           |
| Endometria<br>I Cancer                      | Heavily pretreated, CCNE1 amp, FBXW7 or PPP2R1A alt | Lunresertib<br>+<br>Camonserti<br>b | 25.9%                                 | 48.1%                                | 43% (95%<br>CI,<br>21%-63%)                          | 27[1]                           |

Table 2: Clinical Performance of Adavosertib Monotherapy (Phase II Trial)



| Indication                                        | Patient<br>Populatio<br>n            | Treatmen<br>t   | Overall<br>Respons<br>e Rate<br>(ORR) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Median<br>Overall<br>Survival<br>(OS)   | Number<br>of<br>Patients<br>(n) |
|---------------------------------------------------|--------------------------------------|-----------------|---------------------------------------|-----------------------------------------------------|-----------------------------------------|---------------------------------|
| Refractory Solid Tumors with CCNE1 amplificatio n | Refractory<br>to standard<br>therapy | Adavoserti<br>b | 27% (95%<br>CI,<br>12%-46%)           | 4.1 months<br>(95% CI,<br>1.8-6.4)                  | 9.9 months<br>(95% CI,<br>4.8-15)       | 30[2][3][4]                     |
| Epithelial Ovarian Cancer with CCNE1 amplificatio | Refractory<br>to standard<br>therapy | Adavoserti<br>b | 36% (95%<br>CI,<br>13%-65%)           | 6.3 months<br>(95% CI,<br>2.4-10.2)                 | 14.9<br>months<br>(95% CI,<br>8.9-20.9) | 14[2][3][4]                     |

### **Lunresertib Monotherapy Data**

Publicly available data on the monotherapy activity of **Lunresertib** from the Phase 1 MYTHIC trial is currently limited to qualitative descriptions. Repare Therapeutics has reported that **Lunresertib** monotherapy demonstrated a "favorable and distinct tolerability profile" and "preliminary antitumor activity," which included "moderate tumor shrinkages and a confirmed partial response per RECIST 1.1 criteria".[5][6] However, specific quantitative data, such as ORR, CBR, and PFS for the monotherapy cohort, have not been publicly released. One abstract mentions a molecular response rate (MRR) of 10% in 30 patients treated with **lunresertib** monotherapy.[7]

## Experimental Protocols MYTHIC Clinical Trial (NCT04855656) for Lunresertib



The MYTHIC trial is a Phase 1/1b multi-center, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **Lunresertib** as a monotherapy and in combination with the ATR inhibitor camonsertib or the WEE1 inhibitor Debio 0123.[8][9][10]

- Patient Population: Patients with locally advanced or metastatic solid tumors with CCNE1 amplification, or deleterious mutations in FBXW7 or PPP2R1A. Patients were required to have measurable disease per RECIST 1.1 and have been heavily pretreated.[1][8]
- Treatment Regimen:
  - Monotherapy: Lunresertib administered orally. Two recommended dose schedules were identified: 240mg daily continuously and 80-100mg twice daily intermittently.[5]
  - Combination Therapy: Lunresertib in combination with camonsertib.
- Primary Endpoints: Safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[1][8]
- Secondary Endpoints: Preliminary anti-tumor activity (including ORR and CBR),
   pharmacokinetics, and pharmacodynamics.[1][8]

### Phase II Clinical Trial (NCT03253679) for Adavosertib

This was a multicenter, open-label, single-arm Phase II trial to assess the antitumor activity of Adavosertib in patients with advanced refractory solid tumors harboring CCNE1 amplification. [2][4]

- Patient Population: Patients aged ≥ 18 years with measurable disease, refractory solid tumors with confirmed CCNE1 amplification, an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1, and adequate organ function.[2][4]
- Treatment Regimen: Adavosertib administered at 300 mg once daily on days 1 through 5 and 8 through 12 of a 21-day cycle.[2][3][4]
- Primary Endpoint: Objective Response Rate (ORR).[2][4]
- Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.



## **Mandatory Visualization**



Click to download full resolution via product page



Caption: Signaling pathway of Lunresertib in CCNE1-amplified cancer cells.



Click to download full resolution via product page

Caption: Experimental workflow of the MYTHIC clinical trial for **Lunresertib**.

# Alternative Approaches Adavosertib (WEE1 Inhibitor)

Adavosertib is a small molecule inhibitor of the WEE1 kinase, which, similar to PKMYT1, is a critical regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, Adavosertib also leads to premature mitotic entry and subsequent cell death in cancer cells with high levels of replication stress, such as those with CCNE1 amplification. As shown in Table 2, Adavosertib has demonstrated clinical activity as a monotherapy in patients with CCNE1-amplified refractory solid tumors, with a notable response in ovarian cancer.[2][3][4][11]

### **Other PKMYT1 Inhibitors**

The development of other PKMYT1 inhibitors is still in the early stages.

VRN16: A preclinical PKMYT1 inhibitor that is reported to have higher selectivity and a wider preclinical safety margin compared to Lunresertib.[12] In preclinical models, VRN16 demonstrated superior efficacy and fewer adverse effects than Lunresertib.[12] However, no clinical data is available for VRN16 yet.



### Conclusion

**Lunresertib**, particularly in combination with the ATR inhibitor camonsertib, has shown promising clinical activity in heavily pretreated patients with specific genetic alterations in gynecological cancers. The available data suggests a favorable risk-benefit profile for this combination therapy. However, a direct comparison with alternative treatments is challenging due to the lack of quantitative data for **Lunresertib** as a monotherapy.

Adavosertib, a WEE1 inhibitor, presents a relevant comparator with available monotherapy data in a similar patient population, showing clinical efficacy in CCNE1-amplified tumors. The development of other PKMYT1 inhibitors, such as VRN16, is still in the preclinical phase but may offer improved selectivity in the future.

For a comprehensive assessment of **Lunresertib**'s potential, the public release of quantitative monotherapy data from the MYTHIC trial is eagerly awaited by the scientific community. This will enable a more direct comparison with other single-agent therapies and a clearer understanding of **Lunresertib**'s contribution to the observed efficacy in combination regimens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. onclive.com [onclive.com]
- 2. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adavosertib in Refractory Solid Tumors With CCNE1 Amplification The ASCO Post [ascopost.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ir.reparerx.com [ir.reparerx.com]
- 6. ir.reparerx.com [ir.reparerx.com]



- 7. Press Release Service: Repare Therapeutics Announces Positive Initial Data from Phase
   1 MYTHIC Clinical Trial Evaluating Lunresertib Alone and in Combination with Camonsertib -CRISPR Medicine [crisprmedicinenews.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Phase 1/1b Study of the Safety, Pharmacokinetics, Pharmacodynamics and Preliminary Clinical Activity of Lunresertib Alone or in Combination with RP-3500 or Debio 0123 in Patients with Advanced Solid Tumors (MYTHIC Study) [mdanderson.org]
- 10. ir.reparerx.com [ir.reparerx.com]
- 11. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Independent Verification of Published Lunresertib Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830186#independent-verification-of-published-lunresertib-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com



